2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound that features a variety of functional groups, including ethoxy, fluorophenyl, and dichlorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazone: This involves the reaction of 4-fluoroaniline with an appropriate oxoacetyl compound under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in other functional groups.
2-Ethoxy-4-fluorophenylamine: Similar in having the ethoxy and fluorophenyl groups but lacks the hydrazone and dichlorobenzoate moieties.
Uniqueness
The uniqueness of 2-Ethoxy-4-((2-(2-((4-fluorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
CAS No. |
477732-24-4 |
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Molecular Formula |
C24H18Cl2FN3O5 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C24H18Cl2FN3O5/c1-2-34-21-11-14(3-10-20(21)35-24(33)18-9-4-15(25)12-19(18)26)13-28-30-23(32)22(31)29-17-7-5-16(27)6-8-17/h3-13H,2H2,1H3,(H,29,31)(H,30,32)/b28-13+ |
InChI Key |
NTYHBZDQNHALFI-XODNFHPESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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